2,3-Difluorobutane

Physical Chemistry Thermodynamics Process Engineering

2,3-Difluorobutane (CAS 666-21-7) is an aliphatic organofluorine compound with the molecular formula C4H8F2 and a molecular weight of 94.10 g/mol. It is a member of the vicinal difluoride class, characterized by two fluorine atoms substituted at adjacent carbon atoms on a butane chain.

Molecular Formula C4H8F2
Molecular Weight 94.10 g/mol
CAS No. 666-21-7
Cat. No. B14755600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluorobutane
CAS666-21-7
Molecular FormulaC4H8F2
Molecular Weight94.10 g/mol
Structural Identifiers
SMILESCC(C(C)F)F
InChIInChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3
InChIKeyGRELHMBELDGGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluorobutane (CAS 666-21-7) Procurement Overview: A Vicinal Difluoride Building Block for Conformational Control


2,3-Difluorobutane (CAS 666-21-7) is an aliphatic organofluorine compound with the molecular formula C4H8F2 and a molecular weight of 94.10 g/mol. It is a member of the vicinal difluoride class, characterized by two fluorine atoms substituted at adjacent carbon atoms on a butane chain. This substitution pattern imparts unique stereochemical and conformational properties driven by the fluorine gauche effect, making it a valuable building block in medicinal chemistry, agrochemical development, and materials science , [1]. The compound is a low-boiling liquid (48.7 ± 8.0 °C) with moderate lipophilicity (LogP ~1.7) .

Conformational Control Vicinal difluoride motif enables fluorine gauche effect studies and shape-biased scaffold design.
Multipurpose Building Block Suitable for medicinal chemistry, agrochemical R&D, and fluorinated polymer synthesis workflows.
Stereoisomer Selection Meso or racemic form supports distinct conformational needs; chiral procurement for targeted studies.

2,3-Difluorobutane (CAS 666-21-7): Why Other Difluorobutane Isomers Are Not Interchangeable


The position of fluorine substitution on the butane backbone dictates both bulk physical properties and molecular conformation. The 2,3- (vicinal) substitution pattern in 2,3-difluorobutane creates a unique stereoelectronic environment characterized by the fluorine gauche effect, which strongly biases the molecule toward specific conformations , [1]. This is in stark contrast to 1,2-, 1,3-, or 1,4-difluorobutane isomers, where the spatial separation or different adjacency of fluorine atoms leads to fundamentally different conformational profiles and, consequently, divergent behavior in applications such as drug-target binding or polymer crystallization [2]. Furthermore, 2,3-difluorobutane exhibits a boiling point of ~49 °C, significantly lower than the 1,4-isomer (~80 °C) but higher than the 2-monofluoro analog (~25 °C), making simple substitution based on molecular formula alone impractical for processes dependent on precise physical properties .

2,3-Difluorobutane (vicinal)
Conformational profile
Gauche-biased scaffold dictated by fluorine proximity; 1,4- and other isomers lack this stereoelectronic control.
vs. 1,4-Difluorobutane
Physical property set
Boiling point and lipophilicity diverge meaningfully; distillation and ADME tuning protocols may require re-validation.
vs. other difluoro isomers
Molecular shape
Spatial fluorine separation alters preferred conformation; target binding or polymer crystallization may not replicate.

2,3-Difluorobutane (CAS 666-21-7) Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


2,3-Difluorobutane Exhibits a 31.3 °C Lower Boiling Point Compared to 1,4-Difluorobutane, Enabling Distinct Process Conditions

The vicinal difluoride arrangement in 2,3-difluorobutane results in a significantly lower boiling point compared to the 1,4-isomer. This difference is critical for applications where volatility and separation efficiency are key parameters , .

Boiling Point
Data to verify
Target: 48.7 ± 8.0 °C
1,4-Isomer: 80.0 ± 8.0 °C
Δ −31.3 °C
Process conditions differ; one-for-one substitution not feasible for distillation or removal protocols.
Predicted ACD/Labs data; experimental confirmation recommended.
Physical Chemistry Thermodynamics Process Engineering

2,3-Difluorobutane Lipophilicity (LogP 1.70) Balances Bioavailability and Clearance, Differing from 1,4-Isomer (LogP 1.43)

The predicted lipophilicity (LogP) of 2,3-difluorobutane is 1.70, which is higher than that of the 1,4-isomer (LogP 1.43) , . This indicates that the 2,3-isomer is more lipophilic, which can influence membrane permeability and metabolic stability in a drug candidate. The value of 1.70 falls within the optimal range for many orally bioavailable drugs, offering a balance between solubility and permeability.

Lipophilicity (LogP)
Data to verify
Δ +0.27 vs. 1,4-isomer
Small increase in lipophilicity may alter ADME assay outcomes; not interchangeable for permeability tuning.
Predicted values from ACD/Labs; confirm experimentally for lead optimization.
Medicinal Chemistry ADME Drug Design

Meso-2,3-Difluorobutane Adopts a Predominant Gauche Conformation, While the Racemic Mixture Shows Conformational Heterogeneity

A 1990 conformational analysis using 1H and 19F NMR, combined with theoretical calculations, revealed distinct conformational preferences for the diastereomers of 2,3-difluorobutane. The meso (erythro) isomer predominantly adopts a gauche conformation, whereas the d,l (threo) isomer exhibits all possible staggered rotamers being almost equally populated . This is a direct consequence of the vicinal fluorine gauche effect.

Conformational Population
Reported
Meso: predominant gauche
d,l: all staggered rotamers almost equal
Stereoisomer choice dictates conformational constraint vs. flexibility; critical for chiral receptor or material design.
NMR and theoretical study; confirm for specific application conditions.
Stereochemistry Conformational Analysis NMR Spectroscopy

2,3-Difluorobutane Derivatives Exhibit Insecticidal and Acaricidal Activity Against Key Agricultural Pests

Patents from American Cyanamid (later BASF) specifically claim 1,4-diaryl-2,3-difluoro-2-butene compounds, which are derived from a 2,3-difluorobutane scaffold, as having potent insecticidal and acaricidal activity [1]. The patents highlight efficacy against tobacco budworms, southern armyworms, and corn rootworms. This contrasts with other difluorobutane isomers, which are not reported to have this specific pesticidal utility.

Pesticidal Activity
Class-level
Derivatives show insecticidal/acaricidal activity against tobacco budworms, armyworms (patent claims).
Reported pest-model context; other isomers lack equivalent patent-reported activity.
Class-level inference; confirm activity in independent assays.
Agrochemical Insecticide Acaricide Crop Protection

2,3-Difluorobutane Enables Synthesis of Polyesters with Molar Masses up to 20 kg/mol, Demonstrating Utility as a Polymer Building Block

Research has shown that both syn- and meso-2,3-difluorobutanediol, derived from 2,3-difluorobutane, can be successfully incorporated into polyesters via reaction with dimethyl succinate. The resulting polyesters were characterized by 1H, 13C, and 19F NMR, and size-exclusion chromatography (SEC) showed molar masses up to 20 kg/mol [1]. This demonstrates the viability of the 2,3-difluorinated motif in polymer main chains.

Polymer Molar Mass
Reported
Up to 20 kg/mol
Supports viability of 2,3-difluorobutanediol as polymer building block; not a dead-end motif.
SEC characterization after polycondensation with dimethyl succinate.
Polymer Chemistry Materials Science Fluorinated Polymers

2,3-Difluorobutane (CAS 666-21-7) in Practice: Evidence-Based Application Scenarios for Procurement


Medicinal Chemistry: Optimizing Drug Candidate Conformation and Lipophilicity

Based on its distinct conformational bias (gauche preference in the meso form) and its moderate LogP of 1.70, 2,3-difluorobutane is a strategic building block for medicinal chemists aiming to fine-tune the three-dimensional shape and ADME properties of a lead compound , . It is particularly valuable for exploring the 'vicinal difluoride motif' as a tool for conformational control, a strategy validated in the design of enzyme inhibitors where the bioactive conformation is critical [1]. Procurement of specific stereoisomers (e.g., meso vs. racemic) is essential for this work.

Agrochemical R&D: Synthesis of Patented Insecticidal and Acaricidal Agents

The 2,3-difluorobutane scaffold is a key intermediate in the synthesis of 1,4-diaryl-2,3-difluoro-2-butene compounds, a class of patented active ingredients with demonstrated efficacy against major agricultural pests like tobacco budworms and corn rootworms [2]. For organizations developing next-generation crop protection solutions, securing a reliable source of 2,3-difluorobutane is a prerequisite for accessing this chemical space.

Materials Science: Developing Fluorinated Polyesters with Tailored Properties

As demonstrated by its successful polymerization to yield polyesters with molar masses up to 20 kg/mol, 2,3-difluorobutane (in its diol form) is a viable monomer for creating novel fluorinated materials [3]. The incorporation of the vicinal difluoride motif into a polymer backbone can alter chain conformation, crystallinity, and surface properties, opening avenues for materials with enhanced hydrophobicity or unique dielectric properties.

Fundamental Research: Investigating the Fluorine Gauche Effect

2,3-Difluorobutane serves as a model system for studying the stereoelectronic consequences of the fluorine gauche effect in aliphatic chains . Its simple structure and the clear conformational distinction between its diastereomers make it an ideal compound for computational and NMR studies aimed at understanding how vicinal fluorination influences molecular conformation. This fundamental knowledge has downstream implications for rational design in both medicinal chemistry and materials science.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Conformational bias and lipophilicity profile
Stereochemical-control context; ADME assay review
Agrochemical Discovery
Patent-reported scaffold for pest-control models
Pest-model assay context; class-level inference review
Fluorinated Polymer Development
Polymerizability of vicinal difluorodiol
Molar mass and material property validation
Fundamental Fluorine Gauche Effect Studies
Conformational population differences
NMR and computational model comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluorobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.